An In-depth Technical Guide to Isonipecotic Acid-d10 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Isonipecotic Acid-d10 for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of isonipecotic acid-d10, a deuterated isotopologue of isonipecotic acid. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical structure, physical properties, synthesis, and, most critically, its application as an internal standard in bioanalytical methods. The content herein is curated to provide not just data, but actionable insights grounded in established scientific principles.
Introduction: The Significance of Deuterated Standards in Quantitative Analysis
In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical challenges due to its high sensitivity and selectivity. However, the accuracy and reproducibility of LC-MS/MS data are intrinsically linked to the effective use of internal standards.[1]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like isonipecotic acid-d10, are considered the pinnacle for quantitative bioanalysis.[2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement. This meticulous tracking of the analyte throughout the analytical process allows for robust correction of experimental variability, leading to highly reliable and reproducible results.[1][2]
Isonipecotic acid, a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), and its derivatives are of significant interest in neuroscience and pharmaceutical research. Consequently, its deuterated form, isonipecotic acid-d10, serves as an invaluable tool for the accurate quantification of these and structurally related compounds in various biological samples.
Chemical Structure and Physicochemical Properties
Isonipecotic acid-d10 is a saturated heterocyclic carboxylic acid in which all ten non-labile hydrogen atoms of isonipecotic acid have been replaced with deuterium.
Chemical Structure:
IUPAC Name: 1,2,2,3,3,4,5,5,6,6-decadeuteriopiperidine-4-carboxylic acid[3]
Molecular Formula: C₆HD₁₀NO₂[4]
The introduction of ten deuterium atoms results in a significant mass shift from the parent molecule, which is crucial for its differentiation in mass spectrometry-based assays.
Table 1: Physicochemical Properties of Isonipecotic Acid-d10 and Isonipecotic Acid
| Property | Isonipecotic Acid-d10 | Isonipecotic Acid | Source(s) |
| CAS Number | 2370929-38-5 | 498-94-2 | [4][5] |
| Molecular Weight | 139.22 g/mol | 129.16 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder (Expected) | White to off-white crystalline powder | [5] |
| Melting Point | >300 °C (Expected) | >300 °C | [5] |
| Boiling Point | Not available | ~265.8 °C (Estimated) | [6] |
| Solubility | Soluble in water (Expected) | Soluble in water | [7] |
| pKa | ~3.73 (Carboxylic acid), ~10.72 (Piperidine nitrogen) (Expected) | 3.73 (Carboxylic acid), 10.72 (Piperidine nitrogen) | [5] |
Note: Some physical properties for isonipecotic acid-d10 are not experimentally determined in the available literature and are therefore listed as "Expected" based on the properties of the non-deuterated analog.
Spectroscopic Characterization
The structural integrity and isotopic purity of isonipecotic acid-d10 are confirmed through various spectroscopic techniques. While specific spectra for the d10 isotopologue are not widely published, the expected characteristics can be inferred from the principles of NMR, IR, and mass spectrometry.
¹H NMR Spectroscopy
In a ¹H NMR spectrum of fully deuterated isonipecotic acid-d10, the signals corresponding to the piperidine ring protons would be absent. The only observable proton signal would be from the carboxylic acid group (-COOH), which would appear as a broad singlet, typically in the downfield region (δ 10-13 ppm). This signal would be exchangeable with deuterium upon the addition of D₂O.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of isonipecotic acid-d10 would show signals for all six carbon atoms. The carbonyl carbon of the carboxylic acid would appear in the downfield region (δ ~175-185 ppm). The carbons of the piperidine ring would show signals that are split into multiplets due to coupling with the attached deuterium atoms (C-D coupling). The chemical shifts would be similar to those of isonipecotic acid, but the multiplicity would be a clear indicator of deuteration.[9]
Mass Spectrometry
In a mass spectrum, isonipecotic acid-d10 will exhibit a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (139.22 for [M+H]⁺ in positive ion mode). This is a clear shift from the non-deuterated isonipecotic acid (m/z 130.16 for [M+H]⁺), providing the necessary mass differentiation for its use as an internal standard. Fragmentation patterns would involve the loss of neutral molecules such as H₂O (or D₂O) and CO₂.[2][10]
Infrared (IR) Spectroscopy
The IR spectrum of isonipecotic acid-d10 would be characterized by:
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A broad O-H stretching vibration of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration of the carboxylic acid, around 1700-1725 cm⁻¹.
-
C-D stretching vibrations, which appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The presence of these C-D stretches and the significant reduction or absence of C-H stretches would confirm the high degree of deuteration.[11][12]
Synthesis of Isonipecotic Acid-d10
The synthesis of isonipecotic acid-d10 typically involves the deuteration of a suitable precursor. A common and effective method is the catalytic hydrogenation of isonicotinic acid (pyridine-4-carboxylic acid) using deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), in a deuterated solvent like D₂O or deuterated acetic acid.[13][14]
Illustrative Synthesis Pathway:
Caption: Catalytic deuteration of isonicotinic acid to yield isonipecotic acid-d10.
This process involves the reduction of the aromatic pyridine ring to a fully saturated piperidine ring, with the simultaneous incorporation of deuterium atoms at all available carbon positions. The acidic proton of the carboxylic acid group can also be exchanged with deuterium from the solvent.
Application: Use as an Internal Standard in LC-MS/MS Bioanalysis
The primary and most critical application of isonipecotic acid-d10 is as an internal standard for the quantification of isonipecotic acid and structurally related analytes, such as GABA analogs (e.g., gabapentin and pregabalin), in biological matrices.
Principle of Stable Isotope Dilution Analysis
A known amount of isonipecotic acid-d10 is added to the unknown biological sample at the earliest stage of sample preparation. Because it is chemically identical to the analyte, any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the deuterated internal standard are detected as two distinct entities due to their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample, providing a highly accurate and precise measurement.[15]
Experimental Workflow: Quantification of a GABA Analog in Human Plasma
This section provides a representative, detailed protocol for the quantification of a GABA analog (e.g., gabapentin) in human plasma using isonipecotic acid-d10 as an internal standard.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Step-by-Step Protocol:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte (e.g., gabapentin) and isonipecotic acid-d10 in a suitable solvent (e.g., methanol).
-
From these stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard (isonipecotic acid-d10) at a fixed concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
To 100 µL of human plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences and co-elution of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., Gabapentin): m/z 172.2 → 154.2
-
Internal Standard (Isonipecotic Acid-d10): m/z 140.2 → [Product Ion] (to be determined during method development).
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Isonipecotic acid-d10 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of isonipecotic acid and related compounds. Its chemical and physical properties, being nearly identical to its non-deuterated counterpart, make it the ideal internal standard for correcting variability in LC-MS/MS-based bioanalytical methods. The use of isonipecotic acid-d10 in a stable isotope dilution workflow ensures the generation of highly accurate, precise, and reliable data, which is fundamental for regulatory submissions and advancing our understanding of the pharmacokinetics and pharmacodynamics of novel therapeutics.
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